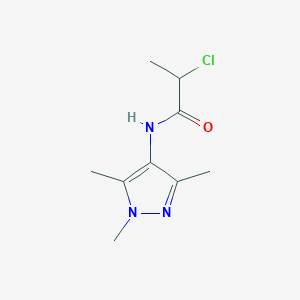

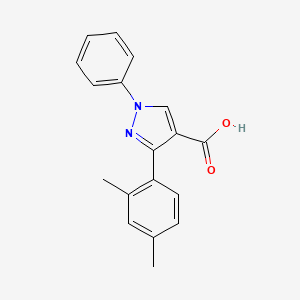

1-butyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid

Vue d'ensemble

Description

1-Butyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid, also known as 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, is a chemical compound with the molecular formula C7H9ClN2O2 . It appears as a colorless to light yellow crystal or crystalline powder .

Synthesis Analysis

The synthesis of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves a reaction between 4-chloro-3-methylpyrazole and ethyl bromoacetate in the presence of a base. This is followed by a reaction with formic acid in the presence of a catalyst to produce the final product .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazole ring substituted with a chlorine atom, a methyl group, and a carboxylic acid group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 188.61 and a predicted density of 1.40±0.1 g/cm3 . It has a melting point of 164 °C and a predicted boiling point of 339.5±42.0 °C . The compound is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol, but it is insoluble in water .Applications De Recherche Scientifique

Synthesis and Optical Properties

1-Butyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid is involved in the synthesis of novel derivatives with potential optical properties. For instance, compounds synthesized from 3-butyl-1-chloroimidazo[1,5-a]pyridine-7-carboxylic acid and ethyl 3-aryl-1H-pyrazole-5-carboxylate were investigated for their fluorescence spectral characteristics, showing absorption and emission maxima less correlated with substituent groups on the pyrazole moiety and the benzene moiety. These findings suggest applications in materials science, particularly in the development of fluorescent compounds for optical devices (Ge et al., 2014).

Antimicrobial and Antioxidant Activities

Another research avenue explores the antimicrobial and antioxidant potential of pyrazole derivatives. A study on 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one demonstrated good antimicrobial and antioxidant activities. These properties were evaluated through various assays, highlighting the compound's potential in developing new antimicrobial agents with added antioxidant benefits, which is crucial in combating oxidative stress-related diseases and infections (Umesha et al., 2009).

Hydrogen Bonding and Molecular Interactions

The study of hydrogen bonding in pyrazole complexes, including those derived from pyrazole carboxylic acids, reveals significant insights into molecular interactions. Research on palladium(II)-pyrazole complexes with different substituents at the pyrazole C-3 and C-5 positions showed that hydrogen bonding can be controlled by the substituent at C-5. This control over intermolecular and intramolecular hydrogen bonding has implications for designing coordination compounds with specific properties and behaviors, useful in catalysis and materials science (Grotjahn et al., 2003).

Safety and Hazards

1-Butyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid should be treated as an organic compound. Proper protective equipment such as gloves and eye protection should be worn when handling this compound. Avoid prolonged or frequent contact with this compound and avoid inhaling its dust or solution .

Mécanisme D'action

Pharmacokinetics

It is known that the compound is a powder at room temperature and has a molecular weight of 21667 . Its solubility in various solvents and its bioavailability in the body are areas that require further investigation .

Result of Action

The molecular and cellular effects of 1-butyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid’s action are currently unknown. More research is needed to understand the specific effects of this compound at the molecular and cellular levels .

Propriétés

IUPAC Name |

1-butyl-5-chloro-3-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O2/c1-3-4-5-12-8(10)7(9(13)14)6(2)11-12/h3-5H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLWIDDZVIOQSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(C(=N1)C)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701323406 | |

| Record name | 1-butyl-5-chloro-3-methylpyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701323406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832379 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

956573-62-9 | |

| Record name | 1-butyl-5-chloro-3-methylpyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701323406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-cyclopropyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3390190.png)

![3-Cyclopropyl-6-(2-fluorophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3390198.png)

![2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B3390210.png)

![2-[4-(3,3-Dimethylbutanamido)phenyl]acetic acid](/img/structure/B3390214.png)

![3-{5-chloro-1-[(2,6-dichlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B3390279.png)